molecular formula C11H9NO2 B012446 Methyl quinoline-2-carboxylate CAS No. 19575-07-6

Methyl quinoline-2-carboxylate

Cat. No.: B012446
CAS No.: 19575-07-6
M. Wt: 187.19 g/mol
InChI Key: CILJSZLWPHTUIP-UHFFFAOYSA-N
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Description

Methyl quinoline-2-carboxylate is an organic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Mechanism of Action

Target of Action

Methyl quinoline-2-carboxylate, also known as Methyl 2-quinolinecarboxylate, primarily targets Mycobacterium tuberculosis . Mycobacterium tuberculosis is a pathogenic bacterial species in the family Mycobacteriaceae and the causative agent of most cases of tuberculosis.

Mode of Action

It has been reported that this compound inhibits the binding of mycobacterium tuberculosis . This suggests that it may interfere with the bacterium’s ability to adhere to host cells, thereby preventing infection.

Biochemical Pathways

Quinoline derivatives are known to have a wide range of biological activities and can interact with various biochemical pathways

Result of Action

The primary result of this compound’s action is the inhibition of Mycobacterium tuberculosis binding . This can prevent the bacterium from establishing an infection, thereby potentially aiding in the treatment of tuberculosis.

Biochemical Analysis

Biochemical Properties

Methyl quinoline-2-carboxylate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of monoamines. This compound acts as a substrate for MAO, leading to the formation of quinoline derivatives . Additionally, it interacts with horseradish peroxidase (HRP), facilitating the biocatalytic synthesis of quinolines . These interactions highlight the compound’s significance in enzymatic reactions and its potential as a biochemical tool.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific signaling pathways, leading to altered gene expression patterns . This modulation can result in changes in cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of target genes, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular functions, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining optimal dosages for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its conversion by monoamine oxidase (MAO) into quinoline derivatives . This conversion is crucial for the compound’s biochemical activity and its role in modulating cellular functions. Additionally, this compound can influence metabolic flux by interacting with other metabolic enzymes, leading to changes in metabolite levels and overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cells, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These interactions are crucial for the compound’s biochemical activity and its effects on cellular functions.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is essential for its interactions with specific biomolecules and its role in modulating cellular functions. For instance, this compound can interact with nuclear receptors and transcription factors, influencing gene expression and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl quinoline-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of quinoline-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. This esterification reaction typically requires refluxing the reactants for several hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs more efficient and scalable methods. These may include the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields. Additionally, solvent-free conditions and the use of recyclable catalysts are explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical reactivity and biological properties compared to its acid, aldehyde, and amide counterparts. This uniqueness makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

methyl quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILJSZLWPHTUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329609
Record name methyl quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19575-07-6
Record name methyl quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-cooled solution of quinoline-2-carboxylic acid 3.1 (10 g, 0.0578 mol) in 100 mL of absolute methanol was added dropwise thionyl chloride (20 g, 0.173 mol). After the addition was completed, the mixture was heated to reflux for 2 h. The solvent was then evaporated to dryness under reduced pressure and treated with 100 mL of 10% aqueous solution of K2CO3. The mixture was extracted with ethyl acetate; combined organic extracts were dried over sodium sulfate and evaporated to dryness to afford of methyl quinoline-2-carboxylate. Yield: 10.1 g (93%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
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10 g
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Quantity
100 mL
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20 g
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Synthesis routes and methods II

Procedure details

Reaction of 10.0 g of quinaldic acid with 5.4 ml of methyliodide by the method described in Example 97f) for 20 h at room temperature and purification of the crude product by FC over 80 g of silica gel (mobile phase C) gives methyl quinaldate as a white solid: Rf (50:50:6 mixture of hexane, ethyl acetate and glacial acetic acid)=0.65.
Quantity
10 g
Type
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Reaction Step One
Quantity
5.4 mL
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and structure of Methyl quinoline-2-carboxylate?

A1: this compound has the molecular formula C11H9NO2. [] The molecule consists of a quinoline ring system with a carboxylate group (-COOCH3) attached at the 2-position of the ring. The structure is planar with a slight dihedral angle between the carboxylate group and the quinoline ring. []

Q2: Can you describe a method for synthesizing this compound?

A2: One method for synthesizing this compound involves a two-step process starting with Quinoline-2-carboxylic acid. []

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